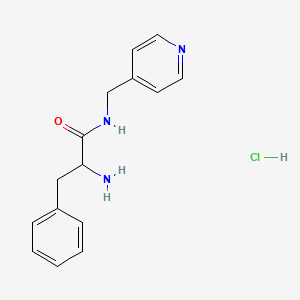

2-Amino-3-phenyl-N-(4-pyridinylmethyl)propanamide hydrochloride

説明

2-Amino-3-phenyl-N-(4-pyridinylmethyl)propanamide hydrochloride is a propanamide derivative featuring a phenyl group at the β-position and a 4-pyridinylmethyl substituent on the amide nitrogen. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research.

特性

IUPAC Name |

2-amino-3-phenyl-N-(pyridin-4-ylmethyl)propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O.ClH/c16-14(10-12-4-2-1-3-5-12)15(19)18-11-13-6-8-17-9-7-13;/h1-9,14H,10-11,16H2,(H,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDYWSEBILHCKIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NCC2=CC=NC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-Amino-3-phenyl-N-(4-pyridinylmethyl)propanamide hydrochloride, with the molecular formula and a molar mass of approximately 291.78 g/mol, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a propanamide backbone with an amino group, a phenyl group, and a pyridinylmethyl side chain. It is classified as an irritant, which necessitates caution in handling.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈ClN₃O |

| Molar Mass | 291.78 g/mol |

| CAS Number | 1236261-50-9 |

| Hazard Classification | Irritant |

Biological Activities

Research indicates that this compound exhibits several notable biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antibacterial and antifungal properties. Similar compounds have shown effectiveness against various pathogens, indicating potential for therapeutic applications.

- Neurotransmitter Interaction : Initial findings suggest that the compound may interact with neurotransmitter receptors, potentially modulating synaptic transmission. This could have implications for neurological disorders.

The exact mechanism of action remains under investigation; however, it is hypothesized that the binding affinity to specific biological targets plays a crucial role in its activity. Molecular docking studies are being conducted to elucidate these interactions further.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

- Antimicrobial Efficacy : A study comparing various pyridine derivatives found that modifications in the phenyl and pyridine groups significantly affected antimicrobial activity. The presence of a chlorine substituent enhanced efficacy against specific strains such as Candida albicans and Escherichia coli .

- Neuropharmacological Studies : Research has indicated that compounds with similar structural motifs can act as modulators at neurotransmitter receptors. For instance, derivatives have been tested for their potential as anxiolytics or antidepressants based on their interaction profiles with serotonin and dopamine receptors .

- In Vitro Assays : In vitro assays have demonstrated varying degrees of cytotoxicity across related compounds, suggesting that structural variations can lead to significant differences in biological activity. The IC50 values for these compounds are essential for determining their therapeutic potential .

Comparative Analysis with Similar Compounds

To further understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Amino-3-phenylpropanamide | C₉H₁₂N₂O | Lacks the pyridinylmethyl group; simpler structure |

| N-(pyridin-3-ylmethyl)propanamide | C₁₅H₁₈N₂O | Similar backbone but different substitution pattern |

| 4-(pyridin-2-yl)-1H-imidazole | C₉H₈N₄ | Contains an imidazole ring; different biological profile |

This table illustrates how the unique substitution pattern of this compound may confer distinct biological activities compared to structurally similar compounds.

科学的研究の応用

Anti-inflammatory Research

Recent studies have highlighted the compound's potential as an anti-inflammatory agent. A notable investigation focused on its ability to activate the formyl peptide receptor 2 (FPR2), which plays a critical role in resolving inflammation. The compound demonstrated good stability and effectiveness in reducing pro-inflammatory cytokines such as IL-1β and TNF-α in LPS-stimulated microglial cells . This positions it as a candidate for treating chronic inflammatory diseases, including rheumatoid arthritis and chronic obstructive pulmonary disease.

Neurological Studies

The activation of FPR2 by this compound also suggests applications in neuropharmacology. It has been shown to enhance phagocytic functions of microglia, thereby improving cognitive functions in models of Alzheimer's disease by facilitating the clearance of β-amyloid plaques . This mechanism indicates potential therapeutic avenues for neurodegenerative diseases.

Case Study 1: FPR2 Agonism and Inflammation Resolution

A study published in Nature explored the effects of various ureidopropanamide derivatives, including 2-Amino-3-phenyl-N-(4-pyridinylmethyl)propanamide hydrochloride, on FPR2 activation in transfected cells. The results indicated that these compounds could significantly reduce inflammation markers and promote resolution pathways in animal models, suggesting their utility in developing new anti-inflammatory therapies .

Case Study 2: Cognitive Enhancement in Alzheimer's Models

In another study, this compound was tested for its effects on cognitive function in a transgenic mouse model of Alzheimer’s disease. The findings showed that treatment with the compound led to a reduction in neuroinflammation and improved memory performance, highlighting its potential as a neuroprotective agent .

Comparative Data Table

| Compound Name | FPR2 Activation | Anti-inflammatory Effect | Cognitive Improvement |

|---|---|---|---|

| This compound | High | Significant | Yes |

| (S)-3-(4-Cyanophenyl)-N-[1-(3-chloro-4-fluorophenyl)cyclopropyl]methyl]-2-[3-(4-fluorophenyl)ureido]propanamide | Moderate | Moderate | No |

類似化合物との比較

Table 1: Structural and Physicochemical Comparison

Impact of Substituents on Properties

- Fluorophenyl Groups: Increase electronegativity and metabolic stability compared to non-halogenated analogs, as seen in ’s compound (CAS 1909313-82-1) .

- Propylamino vs. Primary Amines: Prilocaine’s propylamino group (CAS 1786-81-8) contributes to lipophilicity and anesthetic duration, whereas primary amines (e.g., in ’s compound) may favor rapid clearance .

準備方法

Starting Material Preparation and Protection

- The synthesis often begins with (L)- or (D)-phenylalanine or its derivatives, where the amino group may be protected by an acetyl or Boc (tert-butoxycarbonyl) group to prevent unwanted side reactions during subsequent steps.

- Nitration of the phenyl ring can be performed using nitric acid in sulfuric acid medium at low temperatures (-10 to -20°C) to introduce nitro functionalities if required for further transformations.

- Protection of the amino group is carried out using standard methods such as acetylation or Boc protection, as described in classical organic synthesis references (Greene, Protective Groups in Organic Synthesis).

Conversion of Nitro to Alkylamino Group

- The nitro group on the aromatic ring can be converted to an alkylamino group via reductive alkylation. This is typically done by hydrogenation in the presence of Raney nickel catalyst under mild conditions (20-40°C, 100-200 kPa hydrogen pressure) in methanol.

- Reductive alkylation involves sequential addition of aldehydes such as benzaldehyde and formaldehyde (for methyl groups) or ethanal (for ethyl groups) under hydrogenation conditions.

- The resulting alkylamino group introduces the desired substitution on the phenyl ring.

Amide Bond Formation

- The amino acid derivative, now bearing the alkylamino substitution, is converted to the corresponding amide by reaction with 4-pyridinylmethylamine.

- This coupling can be facilitated by activating the carboxylic acid group of the amino acid derivative using reagents such as isobutyl chloroformate in the presence of a base like N-methylmorpholine at low temperatures (-20 to -15°C).

- The amide bond formation is typically performed in organic solvents such as methylene chloride or ethyl acetate, with careful temperature control to optimize yield and purity.

Deprotection and Salt Formation

- After amide formation, protective groups on the amino functionality are removed by treatment with aqueous acid, commonly hydrochloric acid, at controlled temperatures (50-60°C).

- Benzyl protecting groups, if used, are removed by catalytic hydrogenation with palladium on charcoal under hydrogen pressure in acidic aqueous media.

- The final compound is isolated as the hydrochloride salt by crystallization from suitable solvents such as ethyl acetate or isopropyl acetate, followed by filtration and drying under reduced pressure.

Representative Experimental Data Summary

| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |

|---|---|---|---|---|

| Amino group protection | Acetylation or Boc protection | 25-30 | 1-2 hours | Protects amino group for selective reactions |

| Nitro group nitration | HNO3 in H2SO4 | -20 to -10 | 1-2 hours | Introduces nitro group on phenyl ring |

| Reductive alkylation | H2, Raney Ni, benzaldehyde + formaldehyde | 20-40 | 4-8 hours | Converts nitro to alkylamino group |

| Amide bond formation | Isobutyl chloroformate, N-methylmorpholine | -20 to -15 | 1-2 hours | Coupling with 4-pyridinylmethylamine |

| Deprotection and salt formation | HCl aqueous, Pd/C hydrogenation | 50-60 | 2-4 hours | Removal of protecting groups, salt formation |

Research Findings and Optimization Notes

- The use of low temperatures during activation and coupling steps minimizes side reactions and racemization, preserving enantiomeric purity.

- Reductive alkylation under mild hydrogen pressure with Raney nickel provides high selectivity and yield for alkylamino substitution.

- Crystallization from ethyl acetate or isopropyl acetate affords high purity hydrochloride salt suitable for pharmaceutical applications.

- Washing sequences involving water, dilute acid, and bicarbonate solutions improve the removal of impurities and residual reagents.

- Alternative methods such as direct reductive amination or use of different protecting groups can be employed depending on scale and desired purity.

Q & A

Q. What are the standard synthetic routes for preparing 2-Amino-3-phenyl-N-(4-pyridinylmethyl)propanamide hydrochloride?

Methodological Answer: The synthesis typically involves amide bond formation between 2-amino-3-phenylpropanoic acid derivatives and 4-(aminomethyl)pyridine. Key steps include:

- Protection of the amino group (e.g., using tert-butoxycarbonyl (Boc) groups) to prevent undesired side reactions .

- Activation of the carboxylic acid via coupling reagents like HATU or EDC/HOBt, followed by reaction with 4-(aminomethyl)pyridine .

- Deprotection and hydrochloride salt formation using HCl in dioxane or methanol .

Data Table: Common reagents and conditions:

| Step | Reagent/Condition | Purpose |

|---|---|---|

| Protection | Boc₂O, DMAP, THF | Amino group protection |

| Coupling | HATU, DIPEA, DMF | Amide bond formation |

| Deprotection | 4M HCl/dioxane | Boc removal and salt formation |

Q. Which analytical techniques are recommended for characterizing purity and structure?

Methodological Answer:

- Purity assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .

- Structural confirmation :

- ¹H/¹³C NMR : Key signals include the pyridinylmethyl proton (δ 4.3–4.5 ppm) and aromatic protons (δ 7.2–8.5 ppm) .

- Mass spectrometry (ESI-MS) : Expected [M+H]⁺ peak at m/z corresponding to the molecular formula .

- Elemental analysis : Verify Cl⁻ content (~10–12%) for hydrochloride salt confirmation .

Advanced Research Questions

Q. How can computational chemistry aid in predicting reactivity and reaction pathways?

Methodological Answer:

- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and predict regioselectivity in amide bond formation . Software like Gaussian or ORCA can optimize geometries at the B3LYP/6-31G* level.

- Reaction path sampling : Apply nudged elastic band (NEB) methods to identify energy barriers for key steps (e.g., deprotection) .

- Machine learning : Train models on similar compounds to predict solubility or stability under varying pH/temperature .

Q. How to resolve contradictions in reported biological activities across studies?

Methodological Answer:

- Purity validation : Re-analyze batches via HPLC to rule out impurities (e.g., oxidation byproducts like quinones) .

- Assay standardization :

- Use orthogonal assays (e.g., fluorescence-based and radiometric assays) to confirm target binding .

- Control for solvent effects (e.g., DMSO concentration ≤0.1%) .

- Structural analogs : Synthesize and test derivatives (e.g., pyridine ring substitutions) to isolate pharmacophoric features .

Q. What experimental design strategies optimize synthesis yield?

Methodological Answer:

- Design of Experiments (DoE) :

- Factorial design : Vary temperature (20–60°C), catalyst loading (1–5 mol%), and solvent (DMF vs. THF) to identify optimal conditions .

- Response surface methodology (RSM) : Model interactions between variables (e.g., time vs. temperature) to maximize yield .

Data Table: Example DoE factors and levels:

| Factor | Low Level | High Level |

|---|---|---|

| Temperature | 25°C | 50°C |

| Catalyst (HATU) | 1.2 eq | 2.0 eq |

| Reaction Time | 12 h | 24 h |

Q. What are the stability profiles of this compound under various storage conditions?

Methodological Answer:

- Stress testing :

- Thermal stability : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .

- Photostability : Expose to UV light (ICH Q1B guidelines) to detect photodegradation products .

- Recommended storage : -20°C in airtight containers under nitrogen to prevent hydrolysis of the amide bond .

Q. How to design enzyme inhibition assays for this compound?

Methodological Answer:

- Kinetic assays : Use a continuous spectrophotometric method (e.g., NADH depletion at 340 nm for dehydrogenase targets) .

- Dose-response curves : Test concentrations from 1 nM–100 μM; calculate IC₅₀ using GraphPad Prism .

- Negative controls : Include a scrambled peptide or inactive enantiomer to confirm specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。